molecular formula C9H6BrF3O2 B1303451 2-(Trifluoromethoxy)phenacyl bromide CAS No. 530141-40-3

2-(Trifluoromethoxy)phenacyl bromide

Cat. No.: B1303451
CAS No.: 530141-40-3
M. Wt: 283.04 g/mol
InChI Key: QCJFOLRUNWTRLH-UHFFFAOYSA-N
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Scientific Research Applications

2-(Trifluoromethoxy)phenacyl bromide has several applications in scientific research:

Safety and Hazards

2-(Trifluoromethoxy)phenacyl bromide is considered hazardous. Exposure can lead to the production of hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

Future Directions

The trifluoromethoxy functional group, which is present in 2-(Trifluoromethoxy)phenacyl bromide, has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . This suggests that this compound and similar compounds may have significant potential for future research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)phenacyl bromide typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and trifluoromethoxy groups .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)phenacyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)phenacyl bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group is highly electron-withdrawing, increasing the compound’s reactivity in nucleophilic substitution reactions. Additionally, the trifluoromethoxy group introduces hydrophobicity, which can influence the compound’s interactions with biological molecules .

Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-5-7(14)6-3-1-2-4-8(6)15-9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJFOLRUNWTRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381077
Record name 2-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530141-40-3
Record name 2-(Trifluoromethoxy)phenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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